Selective Anticancer Cytotoxicity: 2-Methyl-THQ-4-carboxamide Derivative vs. Doxorubicin and 2-Arylquinoline Analogs in Cervical and Prostate Cancer Cell Lines
In a direct comparative study of nineteen 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, tetrahydroquinoline compound 18 (a 4-acetamido-2-methyl-THQ derivative) demonstrated selective cytotoxicity against HeLa cervical carcinoma cells with an IC₅₀ of 13.15 μM, compared to 8.3 μM for the most potent 2-arylquinoline (compound 13) in the same assay. Against PC3 prostate cancer cells, the activity profile inverted, with quinolines 12 and 11 showing IC₅₀ values of 31.37 and 34.34 μM respectively, while the 2-methyl-THQ series exhibited a distinct selectivity window. Critically, the 2-methyl-THQ derivatives (compounds 17–22) displayed a remarkable selectivity index (SI) range of 36.21–113.08 versus human dermis fibroblasts, substantially outperforming doxorubicin (HeLa IC₅₀ = 10.00 μM, no SI reported in this study) in terms of cancer-selective cytotoxicity. [1]
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) and selectivity index (SI) against human cancer vs. non-tumor cells |
|---|---|
| Target Compound Data | THQ compound 18 (4-acetamido-2-methyl-THQ derivative): HeLa IC₅₀ = 13.15 μM, SI = 36.21; PC3 IC₅₀ data reported for series; SI range for THQ series: 36.21–113.08 |
| Comparator Or Baseline | Doxorubicin: HeLa IC₅₀ = 10.00 μM, SI not reported; 2-Arylquinoline 13: HeLa IC₅₀ = 8.3 μM; 2-Arylquinolines 12 & 11: PC3 IC₅₀ = 31.37 & 34.34 μM |
| Quantified Difference | 2-Methyl-THQ series achieves SI values up to 113.08 vs. doxorubicin's non-selective cytotoxicity profile; 2-Arylquinolines show higher absolute potency (IC₅₀ 8.3 μM) but THQ series offers a differentiated selectivity window |
| Conditions | MTT assay; human cancer cell lines HeLa (cervical), PC3 (prostate), MCF-7 (breast), SKBR-3 (breast); non-tumor human dermis fibroblasts as selectivity reference; 48-hour exposure |
Why This Matters
For oncology-focused procurement, the 2-methyl-THQ-4-carboxamide scaffold provides a therapeutically relevant selectivity profile (SI > 36) that is mechanistically distinct from both doxorubicin and fully aromatic 2-arylquinolines, enabling target validation studies where sparing non-tumor cells is a critical experimental parameter.
- [1] Castillo Melendez J, Meléndez Gómez CM, et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 2024, 48, 19674–19690. View Source
